molecular formula C17H25NO3S B2878202 N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide CAS No. 1396812-11-5

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2878202
CAS No.: 1396812-11-5
M. Wt: 323.45
InChI Key: QLZYFAJSVUHNKO-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that includes a hydroxy group, a methylsulfanyl group, and a phenyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-methyl-3-(methylsulfanyl)propylamine with 4-phenyloxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyloxane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-nitrobenzenesulfonamide
  • N-{[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]sulfamoyl}-N-methyl-β-alanine

Uniqueness

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide is unique due to its combination of functional groups and the phenyloxane ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-16(20,13-22-2)12-18-15(19)17(8-10-21-11-9-17)14-6-4-3-5-7-14/h3-7,20H,8-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZYFAJSVUHNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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